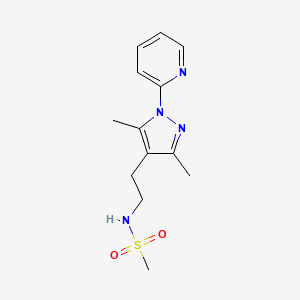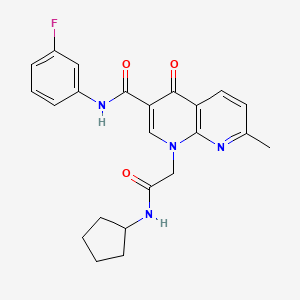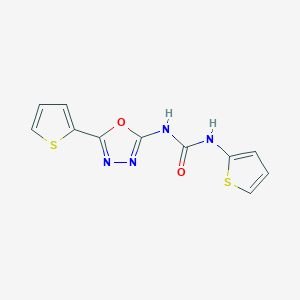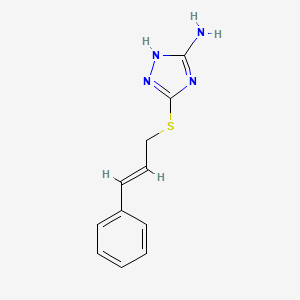
5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a cinnamylsulfanyl group attached to the fifth position of the triazole ring. The interest in such compounds arises from their potential applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related triazole derivatives has been explored in various studies. For instance, a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been reported, leading to the formation of pyridine-2-amines and their 1,2,4-triazine precursors . Although the specific synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis by substituting the appropriate cinnamylsulfanyl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, ESI-MS, and X-ray crystallography . For example, X-ray crystallography data revealed that a compound with a methylsulfanyl group at the C5 position of a triazole ring crystallizes in a non-centrosymmetric space group with triclinic system, indicating the potential for diverse molecular packing arrangements . The presence of intermolecular N···H contacts suggests the possibility of hydrogen bonding in the solid state, which could influence the properties and reactivity of the compound.
Chemical Reactions Analysis
Reactions involving 3-amino-1,2,4-triazoles with cinnamic aldehydes have been studied, leading to the formation of mixtures of different products . This suggests that the cinnamylsulfanyl group could participate in various chemical reactions, potentially leading to a range of derivatives. Additionally, the treatment of related triazine compounds with halogens has been shown to result in haloannulation, forming complex heterocyclic systems . These reactions highlight the reactivity of the triazole ring and its substituents, which could be relevant for the chemical manipulation of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For example, the presence of a methylsulfanyl group has been shown to influence the NMR spectral properties, with specific proton signals being identifiable . The reactivity of the triazole ring with electrophiles such as halogens indicates that the compound could exhibit interesting reactivity patterns, which might be exploited in synthetic chemistry . The intermolecular interactions observed in the crystal structures of related compounds suggest that this compound could also display unique solid-state properties, which would be worth investigating further.
Applications De Recherche Scientifique
- Le cycle triazole et le groupe soufré du composé peuvent servir de ligands pour des réactions catalytiques. Des chercheurs ont exploré son potentiel en tant que catalyseur dans des transformations organiques, telles que la formation de liaisons C-C, l'oxydation et les réactions de réduction .
- En modifiant la surface du composé, des nanoparticules chargées de médicaments peuvent être conçues pour libérer la charge de manière contrôlée, améliorant ainsi l'efficacité thérapeutique .
- Des nanoparticules fonctionnalisées à base de ce composé pourraient adsorber et séquestrer efficacement les ions de métaux lourds, contribuant ainsi au nettoyage de l'environnement .
- Les propriétés optiques du composé peuvent être utiles dans les dispositifs nanophotoniques. Les chercheurs étudient son interaction avec la lumière, les effets plasmoniques et les applications potentielles dans les systèmes de capteurs ou d'imagerie .
Catalyse Avancée
Administration Médicamenteuse
Applications de Rémédiation Environnementale
Nanophotonique et Plasmonique
Propriétés
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c12-10-13-11(15-14-10)16-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H3,12,13,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKLHKQHGCKSOQ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/no-structure.png)

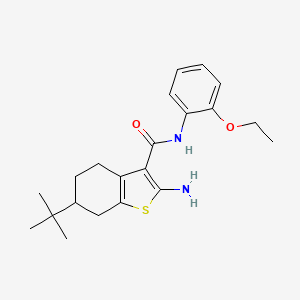
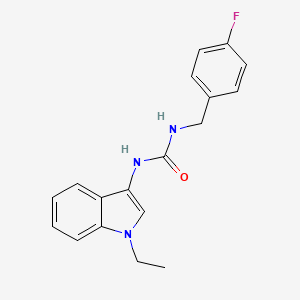
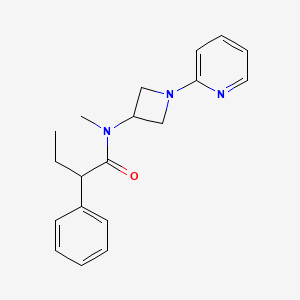
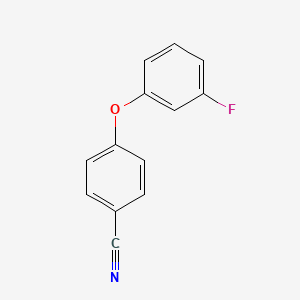

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine](/img/structure/B2540309.png)
![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)
